4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide
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Overview
Description
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound It is characterized by the presence of a chloro-substituted benzamide group, a thiolane ring, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the thiolane ring with the benzamide group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE may have several research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique properties.
Chemical Research: Utilized as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.
Pathway Modulation: It may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE: can be compared with other chloro-substituted benzamides, thiolane-containing compounds, and methoxyphenyl derivatives.
Uniqueness
Structural Features: The unique combination of a chloro-substituted benzamide, a thiolane ring, and a methoxyphenylmethyl group sets this compound apart from others.
Properties
Molecular Formula |
C19H20ClNO4S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-18-4-2-3-14(11-18)12-21(17-9-10-26(23,24)13-17)19(22)15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
SQKTYBWHCMPWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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